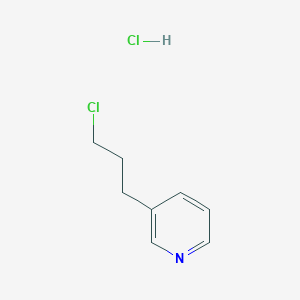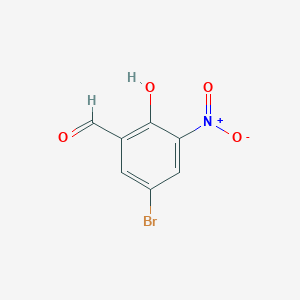
Dibenzyl(dimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiarabine, also known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog with significant anticancer properties. It is structurally similar to cytarabine but contains a sulfur atom in place of an oxygen atom in the sugar moiety. This modification enhances its stability and efficacy against various types of cancer, particularly solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiarabine is synthesized through a multi-step process starting from cytosine. The key steps involve the introduction of the thioarabinofuranosyl moiety. The synthesis typically involves:
Glycosylation: The reaction of cytosine with a protected thioarabinofuranosyl donor under acidic conditions to form the nucleoside.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods: Industrial production of thiarabine follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: For efficient and scalable synthesis.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Thiarabine undergoes various chemical reactions, including:
Oxidation: Thiarabine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiarabine to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can modify the cytosine base or the sugar moiety.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Thiol derivatives.
Substitution products: Modified nucleosides with altered bases or sugar moieties.
Scientific Research Applications
Thiarabine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its effects on DNA synthesis and repair mechanisms.
Medicine: Primarily researched for its anticancer properties.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
Mechanism of Action
Thiarabine is compared with other nucleoside analogs such as cytarabine and gemcitabine:
Comparison with Similar Compounds
- Cytarabine
- Gemcitabine
- Clofarabine
Thiarabine’s unique properties, such as its enhanced stability and efficacy, make it a promising candidate for further research and development in cancer therapy.
Properties
CAS No. |
17841-75-7 |
|---|---|
Molecular Formula |
C16H20Sn |
Molecular Weight |
331 g/mol |
IUPAC Name |
dibenzyl(dimethyl)stannane |
InChI |
InChI=1S/2C7H7.2CH3.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H3; |
InChI Key |
SBPVNOJMOXZFTL-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Key on ui other cas no. |
17841-75-7 |
Synonyms |
dibenzyl-dimethyl-stannane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)









![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)


